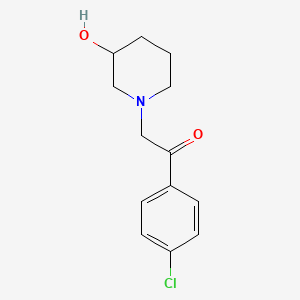

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

描述

Molecular Architecture and Functional Groups

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone possesses a molecular formula of C₁₃H₁₆ClNO₂ with a molecular weight of 253.72 grams per mole. The compound's structural framework consists of three primary functional domains that contribute to its overall chemical and biological properties. The chlorinated aromatic system provides electron-withdrawing characteristics through the para-positioned chlorine substituent on the phenyl ring, significantly influencing the electronic distribution throughout the molecule.

The central ethanone linker serves as a crucial bridging unit that connects the aromatic and heterocyclic components of the molecule. This carbonyl-containing bridge exhibits characteristic ketone reactivity patterns while maintaining conformational flexibility that allows for various spatial orientations between the phenyl and piperidine rings. The presence of the carbonyl group introduces additional hydrogen bonding capabilities and serves as an important pharmacophore element in potential biological interactions.

The piperidine ring system represents the third major structural component, featuring a hydroxyl group at the 3-position that introduces additional stereochemical complexity. The hydroxyl substituent exists in either axial or equatorial orientations relative to the piperidine ring chair conformation, with significant implications for intermolecular hydrogen bonding patterns and overall molecular stability. The nitrogen atom within the piperidine ring maintains partial sp³ hybridization characteristics, contributing to the three-dimensional shape of the molecule and providing potential sites for protonation under physiological conditions.

Chemical identification data reveals important physical properties including a predicted density of 1.247 grams per cubic centimeter and a calculated boiling point of 412.4 ± 45.0 degrees Celsius. These physical parameters reflect the compound's moderate molecular weight and the presence of polar functional groups that enhance intermolecular interactions through hydrogen bonding and dipole-dipole forces.

Computational Modeling of Electronic and Steric Properties

Computational analysis using density functional theory methods provides detailed insights into the electronic structure and steric properties of this compound. The compound exhibits a calculated LogP value of 1.91730, indicating moderate lipophilicity that suggests potential for membrane permeability while maintaining sufficient hydrophilicity for aqueous solubility.

The polar surface area calculation of 40.54 square angstroms reflects the contribution of polar functional groups including the ketone carbonyl, piperidine nitrogen, and hydroxyl substituent to the overall molecular surface characteristics. This parameter provides important information regarding potential drug-like properties and bioavailability characteristics, as compounds with polar surface areas below 140 square angstroms typically exhibit favorable pharmacokinetic profiles.

Electronic property calculations reveal that the chlorine substituent on the phenyl ring significantly influences the molecular electrostatic potential distribution, creating regions of electron deficiency that enhance electrophilic character at specific molecular sites. The electron-withdrawing nature of the chlorine atom extends its influence through the aromatic ring system and affects the electron density distribution within the adjacent ethanone carbonyl group.

Computational modeling of related piperidine derivatives demonstrates that hydroxyl substituents at the 3-position create significant steric interactions that influence preferred conformational arrangements. These steric effects, combined with electronic considerations, determine the relative stability of different conformational isomers and influence the accessibility of specific molecular regions for intermolecular interactions.

Energy minimization calculations on analogous structures indicate that chair conformations of the piperidine ring represent global energy minima, with alternative conformations requiring significant energy input to achieve stable arrangements. The presence of the hydroxyl substituent introduces additional conformational considerations, as axial and equatorial orientations exhibit different energy profiles and influence overall molecular geometry.

Molecular orbital calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions are significantly influenced by the extended conjugation between the aromatic ring system and the ethanone carbonyl group. The chlorine substituent contributes to the overall electronic structure through its lone pair electrons and electronegativity, creating specific molecular orbital characteristics that influence chemical reactivity patterns.

Comparative Analysis with Analogous Piperidine Derivatives

Comparative structural analysis with related piperidine-containing compounds reveals important similarities and differences in molecular architecture and conformational preferences. The compound 1-[4-(4-Chlorophenoxy)piperidin-1-yl]ethanone shares similar molecular framework characteristics but differs in the positioning of functional groups and the nature of the aromatic-piperidine connection, providing valuable insights into structure-activity relationships within this chemical class.

Examination of 1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone demonstrates the importance of stereochemical considerations in hydroxylated piperidine derivatives. The R-configuration at the 3-position introduces specific spatial arrangements that influence intermolecular interactions and potential biological activity profiles compared to racemic or S-configured analogs.

Analysis of more complex derivatives such as 2-{4-[5-(4-chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-3-yl]piperidin-1-yl}-2-oxoethanol reveals how additional heterocyclic substituents can dramatically alter the electronic properties and conformational preferences of piperidine-based molecules. These extended structures maintain the core piperidine-ethanone framework while introducing additional pharmacophore elements that modify overall molecular behavior.

Comparative molecular weight analysis shows that this compound falls within the optimal range for small molecule drug candidates, with its molecular weight of 253.72 grams per mole comparing favorably to other biologically active piperidine derivatives. This molecular size provides sufficient structural complexity for specific biological interactions while maintaining favorable pharmacokinetic properties.

Studies of related compounds such as 4-(4-Chlorophenyl)-4-hydroxypiperidine demonstrate alternative substitution patterns that affect both electronic properties and conformational preferences. The positioning of hydroxyl groups and aromatic substituents significantly influences hydrogen bonding capabilities and overall molecular recognition patterns in biological systems.

Structural comparison with 2-(3-Hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone reveals how different aromatic systems attached to the ethanone-piperidine core can modify electronic properties and steric requirements. The trimethylpyrrole system provides different electronic characteristics compared to the chlorinated phenyl group, demonstrating the versatility of the piperidine-ethanone scaffold for medicinal chemistry applications.

Crystallographic data from related structures indicate that piperidine-containing compounds exhibit remarkable consistency in their preferred conformational arrangements. The chair conformation of the piperidine ring appears to be maintained across a wide range of substituent patterns and crystal packing environments, suggesting that this conformational preference is primarily determined by intrinsic ring strain considerations rather than external factors.

属性

IUPAC Name |

1-(4-chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)13(17)9-15-7-1-2-12(16)8-15/h3-6,12,16H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTWHDQPIJUDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671374 | |

| Record name | 1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146080-72-9 | |

| Record name | 1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acylation of 3-Hydroxy-piperidine Derivatives

One common approach involves acylating 3-hydroxy-piperidine with 4-chlorophenylacetyl chloride or equivalent activated acyl derivatives. The reaction proceeds as follows:

- Step 1: Synthesis of 3-hydroxy-piperidine, either commercially available or prepared via reduction and ring closure methods.

- Step 2: Preparation of 4-chlorophenylacetyl chloride from 4-chlorophenylacetic acid using thionyl chloride or oxalyl chloride.

- Step 3: N-acylation of 3-hydroxy-piperidine with 4-chlorophenylacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane or chloroform under controlled temperature (0-5°C) to avoid side reactions.

This method yields this compound with good selectivity and purity.

Cyclization from N-Substituted Ethanolamine Precursors

Another synthetic route utilizes N-substituted ethanolamine derivatives:

- Step 1: Reaction of 4-chlorophenylacetyl chloride with 3-hydroxy-piperidin-1-yl ethanol or related intermediates.

- Step 2: Intramolecular cyclization facilitated by acid or base catalysis to form the piperidine ring with the hydroxy substituent at the 3-position.

- Step 3: Purification by crystallization or chromatography.

This approach is supported by methods described for related piperidine and piperazine derivatives in patent EP0524846A1, which details the preparation of 2-(piperidin-1-yl)ethanol derivatives using acid catalysis in aqueous media with sulfuric and acetic acids under controlled temperature conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, chloroform, ethanol | Choice depends on solubility and reaction step |

| Temperature | 0-5°C for acylation; room temp for cyclization | Low temperature reduces side reactions |

| Catalyst/Base | Triethylamine, pyridine | Neutralizes HCl formed during acylation |

| Reaction Time | 2-6 hours | Monitored by TLC or HPLC |

| Work-up | Aqueous wash, extraction, drying | Removes residual acids and by-products |

| Purification | Recrystallization, column chromatography | Ensures high purity for pharmaceutical use |

Analytical Characterization Supporting Preparation

The preparation methods are confirmed and optimized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirms the chemical structure, especially the piperidine ring and hydroxy substitution pattern.

- Infrared Spectroscopy (IR): Identifies characteristic functional groups such as keto (C=O) stretch and hydroxyl (O-H) stretch.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with the target compound.

- X-ray Crystallography: Provides definitive structural confirmation of the compound's conformation and substitution pattern when crystalline samples are available.

Research Findings and Improvements

- The use of acid catalysis in aqueous media (sulfuric and acetic acid mixture) has been shown to facilitate efficient cyclization and acylation reactions for related piperidine derivatives, suggesting applicability to this compound's synthesis.

- Modifications in the acylation step, such as using different acyl chlorides or bases, can improve yields and reduce impurities.

- Advanced purification techniques, including preparative HPLC, enhance the isolation of high-purity this compound suitable for pharmacological applications.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Acylation of 3-hydroxy-piperidine | Reaction with 4-chlorophenylacetyl chloride in base | Straightforward, high yield | Requires handling acyl chlorides |

| Cyclization from ethanolamine derivatives | Acid/base catalyzed ring closure after acylation | Mild conditions, scalable | Multi-step, requires purification |

| Acid catalysis in aqueous media (patent method) | Use of sulfuric and acetic acid bath for cyclization | Efficient ring formation | Corrosive reagents, careful control needed |

化学反应分析

Types of Reactions: 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Antidepressant and Analgesic Properties

Research indicates that compounds similar to 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone exhibit antidepressant and analgesic effects. Specifically, studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation and pain perception .

Antitumor Activity

There is emerging evidence suggesting that this compound may have antitumor properties. In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Further investigations are necessary to elucidate the specific mechanisms through which this compound exerts its effects on tumor cells.

Chemical Reagent in Synthesis

This compound is utilized as a key intermediate in the synthesis of other pharmacologically active compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects . The compound's reactivity makes it valuable in organic synthesis, particularly in the pharmaceutical industry.

Case Study 1: Synthesis of Novel Antidepressants

A study published in a peer-reviewed journal focused on the synthesis of novel antidepressants using this compound as a precursor. The research highlighted how modifications to the piperidine ring could enhance serotonin receptor affinity, thus improving antidepressant activity .

Case Study 2: Antitumor Research

Another significant study investigated the antitumor potential of derivatives synthesized from this compound. The results indicated that certain modifications could lead to increased cytotoxicity against breast cancer cell lines, suggesting a promising avenue for drug development targeting specific cancer types .

Summary Table of Applications

作用机制

The mechanism of action of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The phenyl ring, substituted with a chlorine atom, enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

相似化合物的比较

Comparison with Structurally Similar Compounds

2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone

- Structural Differences : The chloro substituent is ortho on the phenyl ring, and the hydroxyl group is at the 4-position of piperidine (vs. 3-hydroxy in the target compound).

- Implications : The 4-hydroxyl may alter hydrogen-bonding interactions and conformational flexibility compared to the 3-hydroxy analog. Such differences could impact receptor selectivity and metabolic stability .

1-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-yl)ethanone

- Structural Differences : Replaces the hydroxypiperidine with a dimethylpyrrole ring.

- The pyrrole ring may enhance π-π stacking interactions in hydrophobic binding pockets .

2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone

- Structural Differences : Incorporates an indole and a benzoxazole-substituted piperidine.

- Implications : The benzoxazole moiety introduces electron-withdrawing effects, which could enhance binding to enzymes like kinases or proteases. The indole group may confer fluorescence properties useful in imaging .

2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethanone

- Structural Differences: Features a thioxothiazolidinone ring instead of hydroxypiperidine.

- Implications : The sulfur atoms increase lipophilicity and may confer antidiabetic or antimicrobial activity through thiol-disulfide interactions .

Pharmacological and Physicochemical Comparisons

Anti-Infective Activity

- Indolyl-3-ethanone-α-thioethers (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) exhibit potent antiplasmodial activity (pIC50 = 8.21), surpassing chloroquine (pIC50 = 7.55). The nitro groups enhance electron-withdrawing effects, improving target engagement .

- Target Compound: No direct antiplasmodial data are reported, but its hydroxypiperidine group may favor CNS applications over anti-infective uses.

Physicochemical Properties

- Hydrophilicity: The 3-hydroxypiperidine in the target compound increases water solubility compared to non-hydroxylated analogs (e.g., dimethylpyrrole derivatives) .

- Lipophilicity: Thioxothiazolidinone derivatives (logP ~2.7) are more lipophilic than the target compound, likely enhancing membrane permeability .

生物活性

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone, with the molecular formula CHClNO and a molecular weight of 253.73 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a hydroxy group and a phenyl ring substituted with a chlorine atom. This unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 253.73 g/mol |

| CAS Number | 1146080-72-9 |

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The hydroxy group enhances its binding affinity, while the chlorinated phenyl ring improves lipophilicity, facilitating cellular penetration and interaction with biological membranes.

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, although specific IC values are yet to be fully characterized in published literature.

Anti-inflammatory Effects

In studies evaluating anti-inflammatory activity, compounds similar to this compound have demonstrated significant inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 cells. This suggests potential therapeutic applications in treating inflammatory diseases .

Neuropharmacological Potential

The compound is being investigated for its neuropharmacological effects, particularly in the context of neurological disorders. Its structural similarity to known psychoactive agents positions it as a candidate for further exploration in this field .

Case Studies

- Study on Enzyme Inhibition : A study involving synthesized analogs of this compound showed that certain modifications led to enhanced inhibitory activity against 17β-HSD Type 3, with some compounds exhibiting IC values as low as 700 nM .

- Anticancer Activity : Another investigation revealed that derivatives of this compound exhibited selective cytotoxicity against leukemia cell lines, indicating potential as an anticancer agent .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound Name | Biological Activity | IC Value |

|---|---|---|

| 1-(4-Fluoro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone | Moderate antimicrobial activity | Not specified |

| 1-(4-Methyl-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone | Reduced anti-inflammatory effects | Not specified |

| 1-(4-Nitro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone | Enhanced cytotoxicity against cancer cells | IC ~10 nM |

常见问题

Q. Advanced

- Catalyst optimization : Vary AlCl₃ concentrations in Friedel-Crafts reactions to balance reactivity and side products .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol) to isolate high-purity crystals .

- Reaction monitoring : Use HPLC to track byproduct formation and adjust reaction times .

What methodologies assess the compound’s bioactivity and mechanisms?

Q. Advanced

- Antimicrobial assays : Disk diffusion or MIC (minimum inhibitory concentration) tests against bacterial/fungal strains .

- Target engagement studies : Radioligand binding assays or in vivo target occupancy (e.g., LC-MS/MS for PDE10A inhibition in brain tissue) .

- SAR analysis : Modify substituents (e.g., chloro or hydroxy groups) to correlate structure with activity .

What safety protocols are essential when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for reactions involving volatile reagents .

- Waste disposal : Segregate chemical waste and use certified disposal services for halogenated byproducts .

- Emergency measures : Flush eyes/skin with water for 15 minutes and seek medical attention for inhalation exposure .

How can computational methods predict the compound’s reactivity and interactions?

Q. Advanced

- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions .

- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina .

- MD simulations : Study conformational stability in aqueous environments (e.g., solvation effects on hydroxy-piperidinyl groups) .

How to analyze the compound’s stability under varying experimental conditions?

Q. Advanced

- Stress testing : Expose to heat (40–80°C), light (UV-vis), and humidity (75% RH) for 1–4 weeks.

- Degradation analysis : Use HPLC-MS to identify degradation products (e.g., hydrolyzed ketones or oxidized piperidinyl groups) .

- Kinetic studies : Calculate half-life (t₁/₂) under acidic/basic conditions to guide storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。